5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core substituted with dichloro and methylbenzyl groups, along with a pyridinone moiety. Its intricate structure contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dichloro-1H-benzimidazole with 2-methylbenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with 2-pyridone in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups in the benzimidazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives, depending on the reagents and conditions used.
Scientific Research Applications
5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-1H-benzimidazole: Shares the benzimidazole core but lacks the pyridinone moiety.
2-methylbenzyl chloride: Contains the methylbenzyl group but lacks the benzimidazole and pyridinone components.
2-pyridone: Features the pyridinone moiety but lacks the benzimidazole and dichloro groups.
Uniqueness
5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique due to its combination of structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[5,6-dichloro-1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-12-4-2-3-5-14(12)11-25-18-9-16(22)15(21)8-17(18)24-20(25)13-6-7-19(26)23-10-13/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNKLAMBVTRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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